molecular formula C15H15N3O3 B4748985 N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

Cat. No. B4748985
M. Wt: 285.30 g/mol
InChI Key: MHZSCGORFBXIEC-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BDP is a novel compound that has been synthesized through a complex chemical process and has shown promising results in various scientific studies.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has shown promising results in various scientific studies and has potential applications in several research fields. N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines. N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also shown potential as an anticancer agent and has been shown to induce apoptosis in cancer cells. In addition, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of the NF-kB pathway. N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to have several biochemical and physiological effects in various scientific studies. N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. In addition, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been studied for its potential application in the treatment of neurodegenerative diseases, which can improve the quality of life for patients suffering from these diseases.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has several advantages for lab experiments, including its potential as an anticancer agent and its anti-inflammatory properties. However, the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is a complex and time-consuming process, which can limit its use in lab experiments. In addition, the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is not fully understood, which can limit its potential applications in various research fields.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide. One potential direction is the study of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Another potential direction is the study of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide in the treatment of neurodegenerative diseases, as it has shown potential in improving the quality of life for patients suffering from these diseases. In addition, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide and its potential applications in various research fields.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is a novel compound that has shown promising results in various scientific studies. N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has potential applications in several research fields, including its potential as an anticancer agent and its anti-inflammatory properties. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is a complex and time-consuming process, which can limit its use in lab experiments. However, there are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide, including the study of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide as an anticancer agent and in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide and its potential applications in various research fields.

properties

IUPAC Name

(Z)-N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-18-9-12(8-17-18)3-5-15(19)16-7-11-2-4-13-14(6-11)21-10-20-13/h2-6,8-9H,7,10H2,1H3,(H,16,19)/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZSCGORFBXIEC-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C\C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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